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Abstract

This technical guide addresses the crystal structure of triethylphenylammonium iodide.
Following a comprehensive search of scientific literature and crystallographic databases, it has
been determined that the single-crystal X-ray structure of triethylphenylammonium iodide
has not been reported or is not publicly available at the time of this publication. Consequently,
detailed crystallographic data such as unit cell parameters, space group, and atomic
coordinates cannot be provided. This guide will, therefore, furnish available information on the
synthesis and general properties of triethylphenylammonium iodide and present a
standardized experimental protocol for determining the crystal structure of an organic salt via
single-crystal X-ray diffraction. A generalized workflow for crystallographic analysis is also
provided in the form of a DOT language diagram.

Introduction

Triethylphenylammonium iodide is a quaternary ammonium salt with the chemical formula
[N(CH2CH3s)3(CeHs)]*1~. Quaternary ammonium salts are a class of compounds with diverse
applications, including as phase-transfer catalysts, electrolytes, and in the synthesis of organic
and inorganic materials. The crystal structure of these salts is of significant interest to
researchers in materials science, chemistry, and drug development as it governs many of their
physical and chemical properties, such as solubility, stability, and reactivity.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b090992?utm_src=pdf-interest
https://www.benchchem.com/product/b090992?utm_src=pdf-body
https://www.benchchem.com/product/b090992?utm_src=pdf-body
https://www.benchchem.com/product/b090992?utm_src=pdf-body
https://www.benchchem.com/product/b090992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

An understanding of the three-dimensional arrangement of ions in the crystal lattice provides
insights into the intermolecular forces at play, including ionic bonds, hydrogen bonds, and van
der Waals interactions. This knowledge is crucial for crystal engineering, polymorph screening,
and the rational design of new materials with desired properties.

Despite the importance of such data, a definitive single-crystal X-ray diffraction study for
triethylphenylammonium iodide has not been found in the accessible scientific literature or
crystallographic databases.

Synthesis and Known Properties of
Triethylphenylammonium lodide

While detailed crystallographic data is unavailable, information regarding the synthesis and
general properties of triethylphenylammonium iodide can be compiled from chemical
supplier databases and related literature.

2.1. Synthesis

The synthesis of quaternary ammonium iodides like triethylphenylammonium iodide is
typically achieved through the quaternization of a tertiary amine with an alkyl iodide. In this
case, triethylphenylammonium iodide can be synthesized by the reaction of N,N-
diethylaniline with ethyl iodide.

Reaction Scheme: CeéHsN(CH2CHs)2 + CH3CHz2l - [CeHsN(CH2CHs)s]*1~

A general laboratory-scale synthesis protocol would involve reacting N,N-diethylaniline with a
slight excess of ethyl iodide in a suitable solvent, such as acetonitrile or ethanol. The reaction
mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The
product, being a salt, often precipitates from the reaction mixture upon cooling and can be
isolated by filtration, washed with a non-polar solvent to remove unreacted starting materials,
and dried. Recrystallization from a suitable solvent system can be performed to obtain crystals
of higher purity.

2.2. Physicochemical Properties

The known properties of triethylphenylammonium iodide are summarized in the table below.
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Property Value

Chemical Formula C12H20IN

Molecular Weight 305.20 g/mol

Appearance Solid

Melting Point 127-133 °C

CAS Number 1010-19-1

InChl Key WMSWXWGJIYOIACA-UHFFFAOYSA-M
SMILES [I-].CC--INVALID-LINK--(CC)clcceecl

Data sourced from commercial supplier information.

Standard Experimental Protocol for Single-Crystal
X-ray Diffraction of an Organic Salt

The determination of the crystal structure of a compound like triethylphenylammonium
iodide would follow a well-established protocol involving single-crystal X-ray diffraction. This
process can be broken down into several key stages.[1][2][3]

3.1. Crystal Growth

The first and often most challenging step is to grow a single crystal of sufficient size and quality
(typically >0.1 mm in all dimensions) with a regular internal structure and no significant defects.
[3][4] For an organic salt, this is commonly achieved by slow evaporation of a saturated
solution, slow cooling of a saturated solution, or vapor diffusion.[4] A variety of solvents and
solvent mixtures may be screened to find the optimal conditions for crystallization.

3.2. Data Collection

A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.[1]
The crystal is then cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize
thermal vibrations of the atoms, which results in a higher quality diffraction pattern.
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The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of
diffraction patterns are collected on a detector.[1][2] Each diffraction spot (reflection)
corresponds to the constructive interference of X-rays from a specific set of crystal lattice
planes, as described by Bragg's Law. The intensity of each reflection is also recorded.

3.3. Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions and the
symmetry of the crystal lattice (the space group). The intensities of the reflections are
integrated and corrected for various experimental factors.

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted
X-rays cannot be directly measured.[3] For small molecules like triethylphenylammonium
iodide, direct methods or Patterson methods are typically used to solve the phase problem and
generate an initial electron density map.[3]

3.4. Structure Refinement and Validation

An atomic model is built into the electron density map. This model is then refined using a least-
squares method to improve the fit between the calculated diffraction pattern from the model
and the experimentally observed data.[3] The quality of the final structure is assessed using
various metrics, such as the R-factor. The final refined structure provides the precise
coordinates of each atom in the unit cell, as well as information on bond lengths, bond angles,
and intermolecular interactions.

Logical Workflow for Crystallographic Analysis

The general workflow for determining the crystal structure of a compound is illustrated in the
diagram below.
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General workflow for single-crystal X-ray crystallographic analysis.
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Conclusion

While a detailed technical guide on the experimentally determined crystal structure of
triethylphenylammonium iodide cannot be provided due to the absence of published data,
this document has outlined the expected synthetic route and known physical properties.
Furthermore, a comprehensive, standardized protocol for the determination of such a crystal
structure using single-crystal X-ray diffraction has been detailed. The provided workflow
diagram illustrates the logical progression from synthesis to final structure determination. It is
hoped that future research will lead to the successful crystallization and structural elucidation of
triethylphenylammonium iodide, at which point a more detailed analysis of its crystal packing
and intermolecular interactions can be undertaken. Such a study would be a valuable
contribution to the field of structural chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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